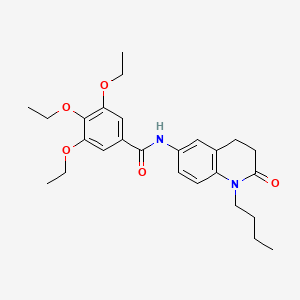

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide

Description

This compound features a 1-butyl-2-oxo-tetrahydroquinoline core linked to a 3,4,5-triethoxybenzamide moiety. Its synthesis likely involves coupling reactions between functionalized tetrahydroquinoline intermediates and activated benzamide derivatives, similar to methods used for related dendrimer-modified benzamides .

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O5/c1-5-9-14-28-21-12-11-20(15-18(21)10-13-24(28)29)27-26(30)19-16-22(31-6-2)25(33-8-4)23(17-19)32-7-3/h11-12,15-17H,5-10,13-14H2,1-4H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHDISCESDLRSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroquinoline moiety and a triethoxybenzamide group. Its molecular formula is with a molecular weight of approximately 398.49 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C22H30N2O5 |

| Molecular Weight | 398.49 g/mol |

| LogP | 4.4262 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 46.17 Ų |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from precursors containing the tetrahydroquinoline core. The reaction conditions generally include the use of organic solvents and catalysts to facilitate the formation of the desired product with high yield and purity.

Antiviral Activity

Recent studies have indicated that derivatives of tetrahydroquinoline exhibit significant antiviral properties. For instance, a series of THIQ derivatives were tested against human coronaviruses (HCoV-229E and HCoV-OC43). The results showed promising antiviral activity with lower cytotoxicity compared to standard antiviral agents like chloroquine. The compound's mechanism appears to involve inhibition of viral replication through interaction with viral enzymes or host cell receptors .

Antitumor Effects

This compound has also been explored for its potential antitumor effects. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells by modulating cell proliferation pathways and inhibiting specific kinases involved in tumor growth.

Other Biological Activities

The compound is under investigation for additional therapeutic effects including:

- Antidiabetic : Some tetrahydroquinoline derivatives have shown potential in lowering blood glucose levels.

- Anti-inflammatory : The anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines.

- Neuroprotective : Research suggests that certain derivatives can protect neuronal cells from oxidative stress.

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

-

Antiviral Study : A comparative analysis showed that THIQ derivatives exhibited lower cytotoxicity than chloroquine while maintaining antiviral efficacy against coronaviruses .

Compound CC50 (µM) EC50 (µM) SI N-(Butyl THIQ) 515 ± 22 200 2.57 Chloroquine 60 ± 3 20 3 - Antitumor Activity : A study demonstrated that similar compounds induced apoptosis in various cancer cell lines with IC50 values ranging from 10 to 50 µM.

Comparison with Similar Compounds

Key Analogues and Structural Features

The compound is compared to two classes of analogues: quinolinyl oxamide derivatives (QODs) and indole carboxamide derivatives (ICDs), which are dual inhibitors of FP-2 and FP-3 proteases .

Note: Molecular weights for QOD and ICD are estimated based on structural similarity to reported compounds. LogP values are predicted using fragment-based methods.

Mechanistic and Functional Comparisons

- Dual Protease Inhibition: QOD and ICD exhibit potent dual inhibition of FP-2/FP-3 proteases (IC₅₀ <1 µM) but lack structural data to explain their binding modes .

- Solubility and Pharmacokinetics : The triethoxybenzamide moiety in the target compound likely improves aqueous solubility (LogP ~3.2) compared to QOD (LogP ~4.1) and ICD (LogP ~4.8), which have higher lipophilicity due to biphenyl/benzodioxole groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from tetrahydroquinoline precursors. Key steps include alkylation of the quinoline core (e.g., using 1-butyl groups) and subsequent coupling with 3,4,5-triethoxybenzamide via amide bond formation. Polar aprotic solvents like dichloromethane are preferred for solubility, and reaction temperatures between 60–80°C improve coupling efficiency . Yield optimization requires precise stoichiometric control of reagents and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the connectivity of the tetrahydroquinoline core and benzamide substituents. Key signals include the downfield shift of the amide proton (~8–10 ppm) and characteristic splitting patterns for ethoxy groups. Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (e.g., expected m/z ~455.5 g/mol for C₂₇H₃₃N₂O₅). Purity is assessed via HPLC using a C18 column and acetonitrile/water mobile phase .

Q. What preliminary biological assays are recommended to screen for activity?

- Methodological Answer : Initial screening should focus on enzyme inhibition assays (e.g., kinases or proteases) due to the compound’s amide and quinoline moieties, which are known to interact with active sites. Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) at concentrations of 1–100 µM. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can conflicting data on solubility and stability in different solvents be resolved?

- Methodological Answer : Contradictions arise from variations in solvent polarity and pH. Systematic solubility studies using Hansen solubility parameters (HSPs) and dynamic light scattering (DLS) can clarify stability. For example, polar aprotic solvents (DMSO, DMF) enhance solubility but may degrade the compound over time. Stability is monitored via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine computational docking (e.g., AutoDock Vina) with proteomic profiling. Molecular docking predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). Experimental validation via surface plasmon resonance (SPR) measures real-time binding kinetics. For cellular pathways, RNA-seq or phosphoproteomics identifies differentially expressed genes/proteins post-treatment .

Q. How can structure-activity relationships (SAR) be explored to enhance potency?

- Methodological Answer : Synthesize derivatives with modified substituents (e.g., replacing triethoxy groups with halogenated or methylenedioxy moieties). Test SAR using a panel of assays (e.g., enzymatic IC₅₀, cell viability). Quantitative SAR (QSAR) models built with descriptors like logP, polar surface area, and H-bond donors predict bioavailability .

Q. What analytical techniques resolve discrepancies in reported spectral data (e.g., NMR shifts)?

- Methodological Answer : Use high-field NMR (600 MHz or higher) with deuterated solvents (CDCl₃ or DMSO-d₆) to improve signal resolution. Compare experimental data with computational predictions (e.g., ACD/Labs or ChemDraw). For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies through-bond correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.